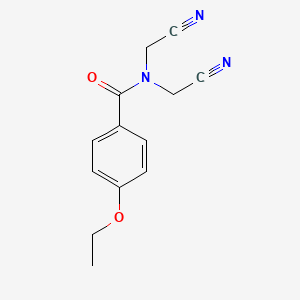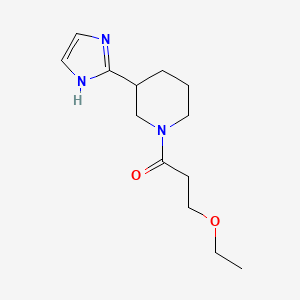![molecular formula C15H14N4O3 B5606903 7-methyl-9-(1H-tetrazol-5-ylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5606903.png)
7-methyl-9-(1H-tetrazol-5-ylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of cyclopenta[c]chromene derivatives often involves multistep reactions, including etherification, oximation, and cyclization processes. For example, Xiaodong Chen, Jiao Ye, and A. Hu (2012) synthesized a dimethoxy cyclopenta[c]chromene derivative via a series of steps starting from rotenone and dimethyloxosulphonium methylide, demonstrating the complexity and versatility of these synthesis routes (Chen et al., 2012).
Molecular Structure Analysis
The molecular and supramolecular structures of chromene derivatives have been characterized by X-ray diffraction, revealing the influence of substituents on the overall crystal structure and molecular conformation. The study by I. Padilla-Martínez et al. (2011) on 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones highlights the importance of substituents in determining the crystal system and molecular packing (Padilla-Martínez et al., 2011).
Chemical Reactions and Properties
Cyclopenta[c]chromene derivatives engage in a variety of chemical reactions, including cycloadditions, condensations, and cyclizations. The synthesis of tetrahydro-4H-chromenes and their derivatives, as discussed by J. Khurana, Bhaskara Nand, and P. Saluja (2014), involves one-pot reactions that demonstrate the compounds' reactivity and potential for creating structurally diverse derivatives (Khurana et al., 2014).
Physical Properties Analysis
Physical properties such as crystal structure, solubility, and melting points are crucial for understanding the behavior of these compounds. The work by Xiaodong Chen et al. provides insight into the crystallographic parameters of a related compound, emphasizing the impact of molecular structure on physical properties (Chen et al., 2012).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
7-methyl-9-(2H-tetrazol-5-ylmethoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c1-8-5-11(21-7-13-16-18-19-17-13)14-9-3-2-4-10(9)15(20)22-12(14)6-8/h5-6H,2-4,7H2,1H3,(H,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGSCMSWARBFFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC4=NNN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(4-fluorobenzyl)thio]-1-(2-fluorophenyl)-1H-tetrazole](/img/structure/B5606839.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(2-ethoxybenzylidene)acetohydrazide](/img/structure/B5606847.png)

![N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5606857.png)
![4-{4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-N,N,5,6-tetramethyl-2-pyrimidinamine](/img/structure/B5606870.png)
![1-[(5-methoxy-1,2-dimethyl-1H-indol-3-yl)carbonyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5606876.png)
![8-fluoro-2-({4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperazinyl}carbonyl)quinoline](/img/structure/B5606883.png)

![N-{[5-(methylsulfonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-2-phenoxyacetamide](/img/structure/B5606892.png)
![1-[(2-nitrophenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5606899.png)
![3-iodo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5606902.png)
![5-ethoxy-N-[(4-nitro-1H-imidazol-1-yl)methyl]-2-pyridinamine](/img/structure/B5606907.png)